(Acridin-9-ylamino)(phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acridin-9-ylamino)(phenyl)acetic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acridin-9-ylamino)(phenyl)acetic acid typically involves the Ullmann condensation reaction. This reaction is carried out between 2-bromobenzoic acid and aniline, followed by cyclization using polyphosphoric acid (PPA) to yield the acridine core .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: (Acridin-9-ylamino)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the acridine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(Acridin-9-ylamino)(phenyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of (Acridin-9-ylamino)(phenyl)acetic acid primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This compound also targets topoisomerase enzymes, inhibiting their activity and leading to DNA damage and cell death .
Comparison with Similar Compounds
Amsacrine: Another acridine derivative known for its anticancer properties.
Proflavine: Used as an antiseptic and disinfectant.
Acriflavine: Known for its antibacterial and antiviral activities.
Uniqueness: (Acridin-9-ylamino)(phenyl)acetic acid is unique due to its specific structural features, which allow it to interact with DNA and enzymes in a distinct manner. Its combination of the acridine core with the phenylacetic acid moiety provides unique chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C21H16N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(acridin-9-ylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C21H16N2O2/c24-21(25)19(14-8-2-1-3-9-14)23-20-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)20/h1-13,19H,(H,22,23)(H,24,25) |
InChI Key |
DSBZINUPUMCGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.